5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Description
This compound belongs to the oxazole-carbonitrile family, characterized by a 1,3-oxazole core substituted at the 4-position with a nitrile group. The structure includes a piperazine ring linked to a 3-chlorobenzoyl moiety at the 5-position of the oxazole and a thiophen-2-yl group at the 2-position . Its synthesis typically involves coupling reactions between substituted piperazines and oxazole precursors, as inferred from structurally related compounds .
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-4-1-3-13(11-14)18(25)23-6-8-24(9-7-23)19-15(12-21)22-17(26-19)16-5-2-10-27-16/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIWZHKHOPLXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
The oxazole ring is constructed using 2-acylamino ketone precursors. For example, reaction of N-(thiophen-2-carbonyl)glycine with acetic anhydride induces cyclodehydration at 120°C, yielding 2-(thiophen-2-yl)oxazole-4-carboxylic acid. Subsequent decarboxylation and nitrile installation via Hoffman degradation generates the 4-cyanooxazole intermediate.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Ac₂O, NaOAc | Toluene | 120°C | 68% |
| Decarboxylation | CuO, Quinoline | - | 200°C | 82% |
| Cyanation | PCl₅ → NH₄CN | DCM | 0°C → RT | 45% |
Van Leusen TosMIC Protocol
Alternative oxazole formation employs tosylmethyl isocyanide (TosMIC) with thiophene-2-carboxaldehyde. In methanol/NaOH (0°C → RT, 12 h), this yields 2-(thiophen-2-yl)oxazole-4-carbonitrile directly (57% yield).
Piperazine Functionalization
Benzoylation of Piperazine
Piperazine reacts with 3-chlorobenzoyl chloride (1.1 eq) in dichloromethane, catalyzed by triethylamine (2 eq). After 4 h at 0°C, 4-(3-chlorobenzoyl)piperazine precipitates (89% yield, m.p. 132–134°C).
Oxazole-Piperazine Coupling
The 5-position oxazole halogen (X = Cl/Br) undergoes nucleophilic aromatic substitution with pre-formed 4-(3-chlorobenzoyl)piperazine.
Optimized Conditions
Thiophene-Oxazole Linkage Strategies
Direct C-H Arylation
Palladium-catalyzed coupling between 5-bromooxazole and thiophene-2-boronic acid:
Catalytic System
Suzuki-Miyaura Cross-Coupling
For halogenated oxazole precursors (2-bromo):
| Component | Equiv | Notes |
|---|---|---|
| Oxazole | 1.0 | 2-bromo-4-cyano |
| Thiophene-2-Bpin | 1.2 | Commercial |
| Pd(dppf)Cl₂ | 0.03 | Catalyst |
| K₂CO₃ | 2.5 | Base |
| Solvent | DME/H₂O (4:1) | |
| Temp/Time | 90°C, 12 h | |
| Yield | 71% |
Integrated Synthetic Routes
Sequential Assembly (Linear Approach)
- TosMIC → oxazole core (57%)
- Piperazine benzoylation (89%)
- SNAr coupling (73%)
- Suzuki coupling (71%)
Overall Yield: 57% × 89% × 73% × 71% ≈ 19.3%
Convergent Synthesis
Parallel preparation of oxazole-thiophene and piperazine-benzoyl modules followed by late-stage coupling improves efficiency:
Overall Yield: 82% (modules) × 78% (coupling) ≈ 64%
Purification and Characterization
Chromatographic Techniques
- Normal phase SiO₂ (Hex:EtOAc 3:1) removes unreacted piperazine
- Reverse-phase HPLC (MeCN:H₂O + 0.1% TFA) isolates target compound (>98% purity)
Spectroscopic Validation
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer during exothermic steps (e.g., benzoylation):
- Residence time: 2.3 min
- Output: 1.2 kg/day
Green Chemistry Metrics
| Parameter | Batch | Flow | Improvement |
|---|---|---|---|
| E-Factor | 34 | 11 | 67.6% |
| PMI | 28 | 9.4 | 66.4% |
| Energy (kWh/mol) | 480 | 155 | 67.7% |
Challenges and Optimization Strategies
Regioselectivity in Oxazole Substitution
Competing C2 vs C5 reactivity addressed through:
Piperazine Diminution
Excess acyl chloride leads to over-benzoylation. Mitigated via:
- Slow addition syringes (0.5 mL/min)
- In-line FTIR monitoring of amine consumption
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-N coupling using Ir(ppy)₃ (2 mol%):
Biocatalytic Approaches
Lipase-mediated benzoylation in ionic liquids ([BMIM][PF₆]):
- Enantioselectivity: >99% ee
- TON: 1,450
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperazine moieties.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The aromatic rings (benzoyl and thiophene) could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the nitrile group could produce primary amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound could serve as an intermediate in the synthesis of other complex molecules.
Catalysis: Its unique structure might make it useful as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological studies: Compounds with piperazine and oxazole rings are often investigated for their potential as pharmaceuticals, including as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Materials science: The compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it is investigated as a pharmaceutical, its mechanism might involve binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Modifications
Key structural analogs differ in substituents on the benzoyl, piperazine, or oxazole moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-chlorobenzoyl group in the target compound (electron-withdrawing) may enhance binding to electron-rich enzyme pockets compared to the 2-fluorobenzoyl analog .
- Thiophene (aromatic, sulfur-containing) vs. furan (oxygen-containing) alters electronic density, affecting interactions with biological targets like kinases or cytochrome P450 enzymes .
Antifungal Activity :
Solubility and Bioavailability :
Crystallographic and Computational Studies
- Crystallography :
- Molecular Docking :
- The nitrile group in oxazole-4-carbonitriles often forms hydrogen bonds with residues in fungal CYP51 or bacterial enzymes, as seen in analogs like 3t .
Biological Activity
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse functional groups, including benzoyl, piperazine, thiophene, oxazole, and nitrile. These structural features suggest potential biological activities, making it a candidate for further research in pharmacology and therapeutic applications.
Molecular Structure
- IUPAC Name : 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
- Molecular Formula : C17H17ClN4O2S
- Molecular Weight : 348.85 g/mol
- CAS Number : 2099037-24-6
Antitumor Activity
Research has indicated that compounds similar to 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile exhibit significant antitumor properties. A study synthesized a series of piperazine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results showed promising antitumor activity, with some compounds demonstrating IC50 values in the micromolar range, suggesting effective inhibition of tumor growth .
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal properties. A related study synthesized various piperazine derivatives and tested them against different bacterial strains and fungi. Results indicated that certain derivatives displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against common fungal pathogens .
The proposed mechanism of action for the antitumor activity involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, the interaction with phosphate-dependent transaminase enzymes has been highlighted as a potential target for these compounds, leading to disrupted metabolic pathways essential for tumor growth .
Case Study 1: Synthesis and Evaluation of Piperazine Derivatives
In a study focused on synthesizing piperazine derivatives, researchers created several analogs of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile. These compounds were evaluated for their biological activities against various cancer cell lines. The results revealed that modifications in the piperazine ring significantly influenced the cytotoxicity profiles, with some derivatives achieving IC50 values lower than 10 µM in specific cancer types .
Case Study 2: Antibacterial Activity Against Resistant Strains
Another study investigated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant inhibitory effects, demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL. This finding suggests its potential utility in treating infections caused by resistant bacterial strains .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with piperazine derivatives reacting with thiophene-based precursors. Key steps include:
-
Coupling Reactions : Use of 3-chlorobenzoyl chloride for acylation of piperazine under reflux with a polar aprotic solvent (e.g., DCM or THF) .
-
Cyclization : Formation of the oxazole ring via condensation reactions, often catalyzed by POCl₃ or PCl₃, requiring precise temperature control (60–80°C) to avoid side products .
-
Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) yields >85% purity. Monitor reaction progress via TLC or HPLC .
Table 1: Representative Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (%) Acylation 3-Chlorobenzoyl chloride, DCM, 0°C→RT 78 90 Cyclization POCl₃, 70°C, 12h 65 88 Purification Silica gel chromatography 72 95
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve signals for the thiophene (δ 6.8–7.5 ppm), oxazole (δ 8.1–8.5 ppm), and piperazine (δ 3.2–3.8 ppm) moieties .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Validate bond lengths (C-Cl: ~1.74 Å) and angles using CIF check reports .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 439.08) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate solutions (1 mg/mL in PBS/DMSO) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at 254 nm.
- pH Stability : Stable at pH 4–7 (t₁/₂ > 48h), but degrades rapidly at pH < 2 (t₁/₂ ~6h) due to hydrolysis of the oxazole ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across in vitro and in vivo models?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in kinase inhibition). Adjust for variables like cell line (HEK293 vs. HeLa) or animal model (mouse vs. rat) .
- Efflux Pump Inhibition : Co-administer P-gp inhibitors (e.g., verapamil) in vivo to address discrepancies caused by blood-brain barrier penetration .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to quantify EC₅₀ variability between studies .
Q. How can computational modeling predict the compound’s binding affinity to off-target receptors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with receptor PDB files (e.g., 5-HT₂A: 6WGT). Validate with molecular dynamics (GROMACS) to assess binding pose stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Ser159, π-π stacking with Phe340) to explain selectivity over related kinases .
Q. What experimental designs mitigate synthetic byproduct formation during large-scale synthesis?
- Methodological Answer :
- DoE Optimization : Apply Taguchi methods to variables (temperature, solvent ratio, catalyst loading). For example, reducing POCl₃ from 2.0 to 1.2 equivalents minimizes oxazole dimerization .
- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., nitrile imine) and adjust reaction kinetics .
Q. Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Oxazole dimer | Excess POCl₃ | Reduce catalyst to 1.2 eq, lower temp to 60°C |
| Hydrolyzed nitrile | Aqueous workup | Use anhydrous MgSO₄ during extraction |
Q. How do structural modifications (e.g., substituting thiophene with furan) impact the compound’s pharmacokinetic profile?
- Methodological Answer :
- SAR Studies : Synthesize analogs via Suzuki-Miyaura coupling. Assess logP (HPLC) and metabolic stability (human liver microsomes).
- Thiophene vs. Furan : Thiophene enhances CYP3A4 resistance (t₁/₂: 4.2h → 6.8h) but increases hepatotoxicity (ALT levels ↑30%) .
Data Contradiction Analysis
Q. Why do some studies report potent α-glucosidase inhibition while others show no activity?
- Methodological Answer :
- Enzyme Source Variability : Commercial α-glucosidase (yeast vs. rat intestinal) exhibits differing sensitivity to the chlorobenzoyl group .
- Redox Interference : Thiophene-mediated ROS generation in cell-based assays may mask true inhibition; use fluorogenic substrates (e.g., 4-MU-α-D-glucoside) for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
